Hexitol
Overview
Description
Synthesis Analysis
Hexitols are derived from renewable resources, primarily cereal-based polysaccharides. Their synthesis is crucial for producing high glass transition temperature polymers with good thermomechanical resistance, owing to the hexitols' rigidity, chirality, non-toxicity, and non-petroleum origin. Industrial-scale production of isosorbide, a type of hexitol, has been achieved with purity levels suitable for polymer synthesis, indicating a significant step towards their broader application in industrial polymer applications (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).
Scientific Research Applications
Hexitol in Dietetic Food
Hexitols, particularly sorbitol and mannitol, are sugar alcohols with slow absorption in the gastrointestinal tract. They are key ingredients in "sugarfree" foods used for weight reduction and dental caries prevention. However, their ability to induce osmotic diarrhea has been noted, as in the case of a healthy man who experienced diarrhea after consuming dietetic foodstuffs containing hexitols (Ravry, 1980).
Hexitol in Ethanol Fermentation
Hexitols such as mannitol and sorbitol can impact the ethanol fermentation process in high corn solids systems. These hexitols caused temporary depression in alcohol yield during early growth periods in Saccharomyces cerevisiae, although they didn't significantly affect maximum hourly production rates (Ziffer, 1983).
Hexitol Derivatives in Cancer Treatment
Hexitol derivatives like dibromomannitol, dibromodulcitol, and dianhydrogalactitol have been investigated as anticancer agents in the United States. Their action primarily involves alkylation via epoxide groups, showing activity against certain cancers including breast and lung cancers (Chiuten et al., 1981).
Hexitol in Nucleic Acid Synthesis
Hexitol nucleic acids (HNAs), which are DNA analogs with a phosphorylated 1',5'-anhydrohexitol backbone, have shown potential in antisense applications. The HNA oligomer h(GTGTACAC) can crystallize in two different double helical conformations, suggesting its potential in nucleic acid research (Declercq et al., 2002).
Hexitol in Cement Hydration
Hexitols like d-glucitol, d-galactitol, and d-mannitol impact the hydration process of tricalcium aluminate-calcium sulfate mixtures in cement. These molecules interact differently depending on their stereochemistry, influencing the precipitation rate of ettringite and the formation of AFm phases (Nalet & Nonat, 2016).
Hexitol in Neurodegeneration
Nε‐(carboxymethyl)lysine, a glycation end product and its precursor hexitol‐lysine, are found increased in neurons from Alzheimer's disease cases. This suggests that oxidative processes involving hexitol derivatives might play a role in the pathology of neurodegenerative diseases like Alzheimer's (Moreira et al., 2005).
properties
IUPAC Name |
hexane-1,2,3,4,5,6-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexitol | |
CAS RN |
45007-61-2, 69-65-8, 25878-23-3, 50-70-4, 87-78-5, 608-66-2 | |
Record name | Hexitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45007-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045007612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | mannitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Iditol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Sorbitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexahydroxyhexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dulcitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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